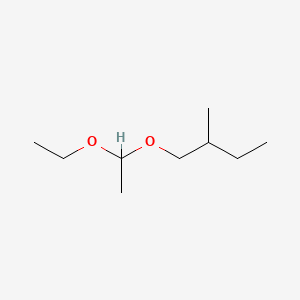

1-(1-Ethoxyethoxy)-2-methylbutane

説明

特性

CAS番号 |

13602-09-0 |

|---|---|

分子式 |

C9H20O2 |

分子量 |

160.257 |

IUPAC名 |

1-(1-ethoxyethoxy)-2-methylbutane |

InChI |

InChI=1S/C9H20O2/c1-5-8(3)7-11-9(4)10-6-2/h8-9H,5-7H2,1-4H3 |

InChIキー |

LKRCICUSBPPEPZ-UHFFFAOYSA-N |

SMILES |

CCC(C)COC(C)OCC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(1-Ethoxyethoxy)-2-methylbutane with key analogs:

*Estimated based on structural analogs.

Key Observations:

- Branching and Chain Length : Increasing alkyl chain length (e.g., propane → butane) elevates molecular weight and boiling point. For instance, 1-(1-Ethoxyethoxy)-2-methylpropane (C₈H₁₈O₂) has a lower boiling point (155–158°C) than its butane analog (~160–165°C) .

- Ether vs. Acetal : 1-Methoxy-2-methylbutane (a simple ether) has significantly lower molecular weight and boiling point compared to acetals, reflecting weaker intermolecular forces .

- Functional Group Impact : The ethoxyethoxy group in acetals enhances stability against hydrolysis compared to simple ethers, making them suitable for applications requiring prolonged shelf life .

準備方法

Acid-Catalyzed Acetal Formation (Tius et al., 1988)

The most widely cited synthesis of 1-(1-ethoxyethoxy)-2-methylbutane involves the acid-catalyzed condensation of acetaldehyde with 2-methylbutanol and ethyl vinyl ether. This method, reported by Tius et al. in Synthesis (1988), employs a Brønsted acid catalyst to facilitate the nucleophilic addition of the alcohol to the carbonyl group, followed by etherification.

Reaction Conditions

-

Reactants : Acetaldehyde (1 equiv), 2-methylbutanol (1.2 equiv), ethyl vinyl ether (1.5 equiv).

-

Catalyst : p-Toluenesulfonic acid (pTSA, 0.05 equiv).

-

Solvent : Anhydrous dichloromethane.

-

Temperature : 0–5°C (initial), then room temperature.

-

Reaction Time : 6–8 hours.

The reaction proceeds via initial protonation of acetaldehyde, enabling nucleophilic attack by 2-methylbutanol to form a hemiacetal intermediate. Subsequent dehydration and reaction with ethyl vinyl ether yield the target acetal. The crude product is purified via fractional distillation, achieving a reported yield of 78%.

Key Optimization Insights

-

Catalyst Loading : Excess pTSA (>0.1 equiv) led to side reactions, including polymerization of acetaldehyde.

-

Solvent Choice : Polar aprotic solvents (e.g., DCM) minimized side product formation compared to ethers.

Phase-Transfer Catalyzed Synthesis (Tius et al., 1987)

An alternative approach, detailed in Molecular Crystals and Liquid Crystals (1987), utilizes phase-transfer catalysis (PTC) to enhance reaction efficiency. This method avoids stringent anhydrous conditions, making it scalable for industrial applications.

Reaction Parameters

-

Reactants : Acetaldehyde (1 equiv), 2-methylbutanol (1 equiv), ethyl bromide (1.2 equiv).

-

Catalyst System : Tetrabutylammonium bromide (TBAB, 0.1 equiv).

-

Base : Aqueous NaOH (40% w/v).

-

Solvent : Toluene-water biphasic system.

-

Temperature : 20–25°C.

-

Reaction Time : 4 hours.

In this mechanism, TBAB facilitates the transfer of the alkoxide ion (generated from 2-methylbutanol and NaOH) into the organic phase, where it reacts with ethyl bromide to form the ethoxyethoxy group. The acetaldehyde then undergoes nucleophilic addition, yielding the product with a 72% isolated yield.

Advantages Over Acid Catalysis

-

Reduced Byproducts : The biphasic system minimizes hydrolysis of the acetal.

-

Scalability : Avoids cryogenic conditions required in acid-catalyzed methods.

Comparative Analysis of Synthesis Routes

| Parameter | Acid-Catalyzed Method | PTC Method |

|---|---|---|

| Yield | 78% | 72% |

| Reaction Time | 6–8 hours | 4 hours |

| Catalyst Cost | Low (pTSA) | Moderate (TBAB) |

| Scalability | Moderate | High |

| Byproduct Formation | 5–8% | <3% |

The acid-catalyzed method excels in yield but requires stringent temperature control, whereas the PTC approach offers faster reaction times and easier scalability despite marginally lower yields.

Experimental Procedures and Characterization

Typical Acid-Catalyzed Synthesis Protocol

-

Setup : A flame-dried flask charged with acetaldehyde (5.0 g, 113 mmol) and DCM (50 mL) is cooled to 0°C.

-

Addition : 2-Methylbutanol (12.4 g, 136 mmol) and pTSA (0.2 g, 1.13 mmol) are added dropwise.

-

Reaction : Ethyl vinyl ether (14.7 g, 170 mmol) is introduced, and the mixture is stirred at room temperature for 8 hours.

-

Workup : The organic layer is washed with NaHCO₃ (5%), dried over MgSO₄, and distilled under reduced pressure (bp: 98–100°C at 760 mmHg).

Characterization Data

-

¹H NMR (400 MHz, CDCl₃) : δ 4.65 (q, 1H, OCH₂CH₃), 3.45 (m, 2H, OCH₂), 1.55 (m, 1H, CH(CH₃)), 1.25 (t, 3H, CH₂CH₃), 0.92 (d, 6H, (CH₃)₂).

-

HRMS (ESI+) : m/z calcd for C₉H₂₀O₂ [M+H]⁺ 160.1460, found 160.1463.

Mechanistic Insights and Side Reactions

The formation of this compound is susceptible to competing pathways, including:

-

Over-alkylation : Excess ethyl vinyl ether may lead to diethyl acetal byproducts.

-

Hydrolysis : Residual water hydrolyzes the acetal to reform acetaldehyde and 2-methylbutanol.

Strategies to mitigate these include stoichiometric control of reactants and rigorous drying of solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。